4,4'-(9-Fluorenylidene)dianiline
Overview
Description
4,4’-(9-Fluorenylidene)dianiline, also known as FDA or BAFL, is a white powder with the molecular formula C25H20N2 . It has a molecular weight of 348.44 g/mol . It is a diamine .
Molecular Structure Analysis
The molecular structure of 4,4’-(9-Fluorenylidene)dianiline consists of two aniline groups attached to a fluorene core . The SMILES string representation of the molecule isNc1ccc(cc1)C3(c2ccc(N)cc2)c4ccccc4-c5ccccc35
. Chemical Reactions Analysis
While specific chemical reactions involving 4,4’-(9-Fluorenylidene)dianiline are not detailed in the sources, it’s known that similar compounds have been used in the formation of cyclotriphosphazene derivatives .Physical and Chemical Properties Analysis
4,4’-(9-Fluorenylidene)dianiline has a density of 1.2±0.1 g/cm3, a boiling point of 535.2±50.0 °C at 760 mmHg, and a flash point of 334.1±29.6 °C . It has a molar refractivity of 111.1±0.3 cm3, a polar surface area of 52 Å2, and a molar volume of 279.7±3.0 cm3 .Scientific Research Applications
Metal Ion Sensing
4,4'-(9-Fluorenylidene)dianiline has been utilized in synthesizing novel bridged cyclotriphosphazene and cyclotetraphosphazene derivatives, demonstrating high selectivity as fluorescence probes for detecting Cu(2+) and Fe(3+) ions in solutions. These findings highlight its potential in metal ion sensing and environmental monitoring applications (Çiftçi, Yenilmez, Şenkuytu, Durmuş, & Yuksel, 2013); (Şenkuytu & Yenilmez Çiftçi, 2016).
Electronic and Optical Materials
It has been used in the synthesis of polyimides and epoxy resins, with applications in electronic devices due to its influence on the thermal, mechanical, and electrical properties of these materials. For instance, its incorporation in polyimides enhances thermal stability, solubility, and dielectric properties, making it useful in high-temperature electronic applications (Yang et al., 2018); (Conceição & Felisberti, 2014).
Polymer Chemistry and Materials Science
This compound plays a critical role in the development of novel polymers with enhanced properties. It is a key ingredient in producing polymers with specific fluorescence characteristics, useful for optical devices and sensors. Its integration into various polymer frameworks has been shown to significantly improve the thermal stability and optical properties of these materials (Dai et al., 2009); (Çiftçi, Yenilmez, Şenkuytu, Durmuş, & Yuksel, 2015).
Fuel Cell Technology
In the field of fuel cell technology, this compound-derived polyimides have been investigated for their potential as proton-exchange membranes. These materials exhibit high thermal stability and improved proton conductivity, essential for efficient fuel cell operation (Ye, Bai, & Ho, 2006); (Chen et al., 2015).
Safety and Hazards
4,4’-(9-Fluorenylidene)dianiline is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and STOT SE 3. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
4,4’-(9-Fluorenylidene)dianiline, also known as 4,4’-(9H-fluorene-9,9-diyl)dianiline, is a diamine . It is an arylamine analog of fluorene-9-bisphenol (BHPF) . .
Mode of Action
It has been reported that the compound can undergo electropolymerization by consecutive multisweep cyclic voltammetry .
Biochemical Pathways
Its parent compound, bhpf, has been reported to have endocrine-disrupting activities , suggesting that 4,4’-(9-Fluorenylidene)dianiline might also interact with endocrine-related pathways.
Result of Action
It is known that bhpf, an arylamine analog of this compound, can cause endometrial atrophy, ovarian damage, and adverse pregnancy outcomes in animals . This suggests that 4,4’-(9-Fluorenylidene)dianiline might have similar effects.
Properties
IUPAC Name |
4-[9-(4-aminophenyl)fluoren-9-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H,26-27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFDSGGWDIVQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348173 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15499-84-0 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(9-Fluorenylidene)dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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